molecular formula C17H17NO3 B8814743 Calpain Inhibitor III CAS No. 68474-26-0

Calpain Inhibitor III

Numéro de catalogue: B8814743
Numéro CAS: 68474-26-0
Poids moléculaire: 283.32 g/mol
Clé InChI: HZDPJHOWPIVWMR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Calpain Inhibitor III typically involves the reaction of benzyl chloroformate with (1-oxo-3-phenylpropan-2-yl)amine under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran . The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield . The compound is stored under inert conditions, typically in a freezer at temperatures below -20°C to maintain its stability .

Analyse Des Réactions Chimiques

Types of Reactions

Calpain Inhibitor III undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Applications De Recherche Scientifique

Neuroprotection

Calpain Inhibitor III has been extensively studied for its neuroprotective properties, particularly in the context of traumatic brain injury (TBI) and neurodegenerative diseases.

  • Traumatic Brain Injury : Research has demonstrated that this compound significantly reduces the degradation of α-spectrin, a cytoskeletal protein, in mouse models of TBI. When administered shortly after injury, it was found to decrease α-spectrin degradation by 40% in the hippocampus and 44% in the cortex, indicating its potential to protect neuronal integrity post-injury .
  • Neurodegeneration : Studies have shown that this compound can attenuate neuronal cell death induced by excitotoxic agents such as glutamate. It protects against glutamate-induced toxicity by blocking calpain-mediated pathways that lead to apoptosis . Additionally, it has been shown to reduce capsaicin-mediated cell death in dorsal root ganglion cultures .

Cancer Treatment

Calpain inhibitors are being explored as therapeutic agents for cancer cachexia—a syndrome characterized by severe weight loss and muscle wasting associated with cancer.

  • Cancer Cachexia : In animal studies, administration of this compound improved muscle mass and metabolic profiles in tumor-bearing mice. It reduced calpain activity and expression of muscle atrophy markers such as MuRF-1 and atrogin-1, suggesting its potential as a treatment to mitigate cachexia-related effects .

Metabolic Disorders

This compound has also been implicated in addressing complications related to diabetes and hyperglycemia.

  • Diabetes-Induced Apoptosis : A study indicated that high glucose levels activate calpain pathways leading to cardiomyocyte apoptosis via caspase-3 activation. Treatment with this compound significantly decreased caspase-3 activity and reduced the percentage of apoptotic cells under hyperglycemic conditions . This suggests that this compound may offer protective effects against diabetic cardiomyopathy.

Infectious Diseases

Emerging research suggests that calpain inhibitors may have applications in treating infectious diseases.

  • Leishmaniasis : The upregulation of calpain activity has been associated with drug resistance in Leishmania parasites. Calpain inhibitors like MDL-28170 are being considered as potential therapeutic agents to combat this neglected disease by targeting calpain-mediated pathways involved in virulence and resistance .

Case Studies and Research Findings

Application AreaStudy ReferenceKey Findings
Neuroprotection Reduced α-spectrin degradation post-TBI; significant neuroprotection observed.
Cancer Cachexia Improved muscle mass and metabolic profiles; reduced markers of muscle atrophy.
Diabetes-Induced Apoptosis Decreased caspase-3 activity in hyperglycemic conditions; potential cardioprotective effects.
Infectious Diseases Potential use against Leishmania; targeting drug resistance mechanisms.

Mécanisme D'action

The mechanism of action of Calpain Inhibitor III involves its interaction with specific molecular targets, such as enzymes. The compound acts as an inhibitor by binding to the active site of the enzyme, thereby preventing the substrate from accessing the site. This inhibition can affect various biochemical pathways and processes .

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness

Calpain Inhibitor III is unique due to its specific molecular structure, which allows it to interact with a wide range of enzymes and proteins. This versatility makes it a valuable compound in various research and industrial applications .

Propriétés

Numéro CAS

68474-26-0

Formule moléculaire

C17H17NO3

Poids moléculaire

283.32 g/mol

Nom IUPAC

benzyl N-(1-oxo-3-phenylpropan-2-yl)carbamate

InChI

InChI=1S/C17H17NO3/c19-12-16(11-14-7-3-1-4-8-14)18-17(20)21-13-15-9-5-2-6-10-15/h1-10,12,16H,11,13H2,(H,18,20)

Clé InChI

HZDPJHOWPIVWMR-UHFFFAOYSA-N

SMILES canonique

C1=CC=C(C=C1)CC(C=O)NC(=O)OCC2=CC=CC=C2

Origine du produit

United States

Synthesis routes and methods

Procedure details

To a solution of the objective compound of step (9) (87.8 g, 0.308 mol), 2,2,6,6-tetramethyl-1-piperidinyloxy free radical (480 mg 3.07 mmol) and sodium bromide (31.7 g, 0.308 mol) in ethyl acetate (900 mL)-toluene (900 mL) were added 6% sodium hypochlorite aqueous solution (PURELOX, 410 mL, 0.34 mol) and a solution of sodium hydrogencarbonate (75 g, 0.89 mol) in water (540 mL) with dropwise over 1.5 hours under ice-cooling, and the mixture was stirred for 1 hour. This reaction mixture was extracted with ethyl acetate and the extract was washed successively with potassium iodide (2.5 g, 15 mmol)-containing 10% potassium hydrogensulfate aqueous solution (400 mL), 10% sodium thiosulfate aqueous solution (2×200 mL), 0.2 M phosphate buffer (pH 7, 500 mL) and saturated brine and dried over magnesium sulfate. The solvent was then distilled off under reduced pressure. To the residue were added ethyl acetate (150 mL) and hexane (500 mL), and the mixture was stirred at room temperature ˜0° C. for 5 hours. The resulting crystal crop was collected by filtration, washed with hexane-ethyl acetate (3:1, 300 mL) and dried in vacuo to give 63.28 g (73%) of N-benzyloxycarbonyl-DL-phenylalaninal as white crystals.
Quantity
87.8 g
Type
reactant
Reaction Step One
Quantity
31.7 g
Type
reactant
Reaction Step One
Quantity
410 mL
Type
reactant
Reaction Step One
Quantity
900 mL
Type
solvent
Reaction Step One
Quantity
900 mL
Type
solvent
Reaction Step One
Quantity
75 g
Type
reactant
Reaction Step Two
Name
Quantity
540 mL
Type
solvent
Reaction Step Two

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.